Methyl azulene-1-carboxylate
Description
Theoretical Framework of Non-Benzenoid Aromaticity in Azulene (B44059)
Azulene, an isomer of the colorless naphthalene, is a fascinating non-benzenoid aromatic hydrocarbon, distinguished by its striking deep blue color. wikipedia.org Its aromaticity, a key determinant of its stability and reactivity, does not arise from benzene (B151609) rings but from a unique fused bicyclic structure composed of a five-membered cyclopentadienyl (B1206354) ring and a seven-membered cycloheptatriene (B165957) ring. purechemistry.orgbeilstein-journals.org The theoretical basis for the aromatic character of azulene and its derivatives, such as methyl azulene-1-carboxylate, is rooted in Hückel's rule. purechemistry.orgwikipedia.org
Hückel's rule states that a planar, cyclic, and fully conjugated molecule is aromatic if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer. wikipedia.orglibretexts.org Azulene, with its ten π-electrons, fits this rule (n=2), thus exhibiting aromatic properties. wikipedia.orgrhhz.net Unlike its isomer naphthalene, which has a uniform electron density, azulene's structure leads to a significant charge separation and a notable dipole moment of approximately 1.08 D. rhhz.netddugu.ac.in This is because there is a net flow of π-electron density from the seven-membered ring to the five-membered ring. semanticscholar.org This polarization can be understood by considering the resonance structures of azulene, where the five-membered ring gains a partial negative charge, resembling the aromatic cyclopentadienyl anion (a 6π-electron system), and the seven-membered ring acquires a partial positive charge, akin to the aromatic tropylium (B1234903) cation (also a 6π-electron system). ddugu.ac.in This charge separation is a defining feature of azulene's non-benzenoid aromaticity and significantly influences the chemical and physical properties of its derivatives. ddugu.ac.in The aromatic stabilization energy of azulene is estimated to be about half that of naphthalene, indicating a lower but still significant aromatic character. wikipedia.org
The electronic structure of azulene is further distinguished by its non-mirror related highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which contributes to its unusual photophysical properties, such as emission from the second excited singlet state (S2), a violation of Kasha's rule. beilstein-journals.orgacs.org The introduction of a methyl carboxylate group at the 1-position of the azulene core, forming this compound, modulates these electronic properties, influencing its reactivity and potential applications.
Historical Perspectives on Azulene Chemistry and this compound Development
The history of azulene chemistry dates back to the 15th century, with the observation of an azure-blue chromophore obtained from the steam distillation of German chamomile. wikipedia.org However, it was not until 1863 that the French perfumer Septimus Piesse isolated this blue substance from yarrow and wormwood and named it "azulene," derived from the Spanish word "azul" for blue. wikipedia.orgrhhz.netscimedpress.com For many decades, the structure of this intriguing blue compound remained a puzzle to chemists.
A significant breakthrough came in 1926 when Lavoslav Ružička correctly proposed the structure of an azulene system, specifically for guaiazulene (B129963). mdpi.com This was followed by the first successful organic synthesis of azulene by Placidus Plattner and St. Pfau in 1937, starting from indane and ethyl diazoacetate. wikipedia.org Pfau's later work in 1939 on the chemical synthesis of azulene further accelerated the development of this field of chemistry. rhhz.net
The post-war period saw a surge of interest in azulenes, leading to the development of various synthetic methods. scimedpress.com These methods often involved the construction of the bicyclo[5.3.0]decapentaene system from different precursors. mdpi.com One notable approach involves the reaction of 2H-cyclohepta[b]furan-2-ones with various reagents to generate the azulene skeleton. researchgate.net The development of efficient synthetic routes was crucial for exploring the properties and applications of azulene and its derivatives.
The synthesis of substituted azulenes, including this compound, has been an area of active research. The introduction of functional groups like the methyl carboxylate ester at specific positions on the azulene ring allows for fine-tuning of the molecule's electronic and physical properties. researchgate.net For instance, the synthesis of methyl 2-methylazulene-1-carboxylate has been achieved through a three-step process involving an [8+2]-cycloaddition reaction. researchgate.netnih.gov Other synthetic strategies for azulene derivatives involve the condensation of cyclohepta[b]furan-2-one with enamines or the reaction of methyl 3-(bromoacetyl)azulene-1-carboxylate with salicylaldehydes. nih.govsioc-journal.cn These synthetic advancements have made compounds like this compound more accessible for detailed study and for their use as building blocks in more complex molecular architectures. sioc-journal.cnresearchgate.net
Research Significance and Potential in Advanced Chemical Sciences
This compound and other azulene derivatives are of significant interest in advanced chemical sciences due to their unique electronic and photophysical properties. rhhz.netbeilstein-journals.org These properties make them promising candidates for a variety of applications, particularly in materials science and medicinal chemistry.
In the realm of materials science, the non-linear optical (NLO) properties of azulene derivatives have been explored. rhhz.net Their large dipole moment and tunable electronic structure are advantageous for creating materials with potential applications in optoelectronics. researchgate.net Azulene-containing polymers are being investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their intriguing electronic characteristics. rhhz.netbeilstein-journals.org The ability to modify the azulene core with substituents like the methyl carboxylate group allows for the precise tuning of the HOMO-LUMO gap, which is a critical parameter for these applications. beilstein-journals.orgbeilstein-journals.org Furthermore, this compound has been used as a functional dye in the development of time-temperature indicators (TTIs) for monitoring heat-sensitive products. researchgate.net
The azulene scaffold, with its inherent polarity and reactivity, serves as a valuable building block in organic synthesis. kaust.edu.sa this compound, for example, can be a starting material for the synthesis of more complex molecules, including new hydrazone compounds with potential antibacterial activity. sioc-journal.cn The carboxylate group can be readily transformed into other functional groups, providing a handle for constructing larger, functional molecular systems. researchgate.net This has led to the creation of azulene-embedded nanographenes and other novel π-conjugated systems with unique properties. beilstein-journals.orgresearchgate.net
In the field of medicinal chemistry and bioimaging, azulene derivatives are gaining attention. elsevierpure.comontosight.ai Some azulene compounds have shown anti-inflammatory and antioxidant properties. researchgate.netontosight.ai The unique fluorescence properties of azulenes, particularly their anti-Kasha emission, make them attractive for the development of fluorescent probes for bioimaging. acs.orgelsevierpure.com While significant research has focused on the parent azulene and other derivatives, this compound provides a key intermediate for synthesizing more elaborate structures with potential biological activity. ontosight.aimdpi.com The ongoing research into the synthesis and functionalization of azulene derivatives, including this compound, continues to open up new avenues for their application in diverse areas of chemical science. sioc-journal.cnevitachem.com
Data Tables
Table 1: Physicochemical Properties of Azulene
| Property | Value | Reference |
| Chemical Formula | C₁₀H₈ | wikipedia.org |
| Molar Mass | 128.174 g·mol⁻¹ | wikipedia.org |
| Appearance | Dark blue solid | wikipedia.org |
| Melting Point | 99–100 °C (210–212 °F; 372–373 K) | wikipedia.org |
| Boiling Point | 242 °C (468 °F; 515 K) | wikipedia.org |
| Dipole Moment | ~1.08 D | rhhz.net |
| Aromaticity | Non-benzenoid, 10π-electron system | wikipedia.orgrhhz.net |
Table 2: Selected Research Applications of Azulene Derivatives
| Application Area | Specific Use | Key Feature of Azulene Core | Reference |
| Materials Science | Organic Field-Effect Transistors (OFETs) | Tunable electronic properties, small HOMO-LUMO gap. | rhhz.netbeilstein-journals.org |
| Nonlinear Optical (NLO) Materials | Large dipole moment, π-conjugated system. | rhhz.net | |
| Time-Temperature Indicators (TTIs) | Sublimation properties of specific derivatives. | researchgate.net | |
| Organic Light Emitting Diodes (OLEDs) | Unique photophysical properties. | rhhz.net | |
| Medicinal Chemistry | Anti-inflammatory Agents | Inhibition of inflammatory pathways. | researchgate.netontosight.ai |
| Antibacterial Compounds | Synthesis of bioactive hydrazone derivatives. | sioc-journal.cn | |
| Bioimaging | Fluorescent Probes | Anti-Kasha emission, sensitivity to environment. | elsevierpure.com |
| Organic Synthesis | Building Block for Complex Molecules | Versatile reactivity of the azulene core. | researchgate.netkaust.edu.sa |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14659-03-1 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl azulene-1-carboxylate |
InChI |
InChI=1S/C12H10O2/c1-14-12(13)11-8-7-9-5-3-2-4-6-10(9)11/h2-8H,1H3 |
InChI Key |
HZDXGIMPRKMFDE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CC=CC=C2C=C1 |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2C=C1 |
Synonyms |
1-Azulenecarboxylic acid methyl ester |
Origin of Product |
United States |
Synthetic Strategies for Methyl Azulene 1 Carboxylate and Its Analogues
De Novo Azulene (B44059) Ring Construction Methodologies
The formation of the azulene skeleton from acyclic or non-azulenic cyclic precursors is a cornerstone of azulene chemistry. These de novo strategies can be broadly categorized into cycloaddition and condensation methodologies, which offer versatile pathways to functionalized azulene derivatives.
Cycloaddition Approaches
Cycloaddition reactions provide a powerful and convergent method for constructing the bicyclic azulene framework. These reactions typically involve the combination of a C8 and a C2 component or other combinations that lead to the characteristic [5.3.0] ring system.
A notable strategy for synthesizing azulene derivatives begins with tropolones. In a sequence of reactions, tropolone (B20159) can be converted into a tosylated intermediate. This intermediate then undergoes a ring-closing reaction to form a lactone, specifically a 2H-cyclohepta[b]furan-2-one derivative. researchgate.net This lactone serves as a key precursor in an [8+2] cycloaddition reaction to build the azulene core. researchgate.net For instance, the synthesis of methyl 2-methylazulene-1-carboxylate can be achieved through this pathway, demonstrating the utility of tropolone-derived precursors in accessing functionalized azulenes. researchgate.net
The reaction of troponoid systems with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-established method for forming the azulene ring. nih.govrsc.org For example, the reaction of 2H-cyclohepta[b]furan-2-one with DMAD can yield azulene derivatives, although it may compete with [4+2] cycloaddition pathways. nih.gov Aza-analogues of azulene also undergo cycloaddition reactions with DMAD, proceeding through a 1,8-dipolar cycloaddition mechanism to yield complex heterocyclic systems. rsc.org Furthermore, cycloheptafulvenes can participate in [8+2] cycloaddition reactions with dialkyl acetylenedicarboxylates, providing another route to the azulene skeleton. researchgate.net
Condensation Reactions from Polycyclic Precursors
Condensation reactions, particularly those starting from pre-formed seven-membered ring systems, offer a highly effective and widely used approach for the synthesis of azulenes. These methods often involve the reaction of a tropone-like precursor with a suitable five-carbon fragment or its synthetic equivalent.
The reaction of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins, such as enamines and enol ethers, is one of the most versatile and frequently employed methods for azulene synthesis. nih.govmdpi.commdpi.com This reaction proceeds via an [8+2] cycloaddition mechanism. nih.govmdpi.com
The method developed by Yasunami and Takase, which utilizes enamines, is particularly prominent due to its efficiency and applicability to large-scale synthesis. nih.gov In this reaction, the [8+2] cycloaddition of the 2H-cyclohepta[b]furan-2-one with an enamine initially forms a strained intermediate. mdpi.comresearchgate.net This intermediate then undergoes decarboxylation followed by the elimination of an amine to yield the aromatic azulene derivative. nih.govmdpi.com The reactivity and yield of this reaction are influenced by the substituents on the 2H-cyclohepta[b]furan-2-one and the structure of the enamine. nih.gov Enamines derived from aldehydes are generally more reactive than those from ketones. nih.gov This methodology has been successfully applied to the synthesis of various azulenes, including benz[a]azulenes. acs.org
The reaction of 2H-cyclohepta[b]furan-2-ones with enol ethers follows a similar [8+2] cycloaddition pathway, providing access to multiply functionalized azulenes. nih.govmdpi.com The reaction is believed to proceed through a strained cycloadduct which then eliminates carbon dioxide and an alcohol to form the final azulene product. nih.gov
Table 1: Synthesis of Azulene Derivatives via Reaction of 2H-Cyclohepta[b]furan-2-ones with Enamines
| 2H-Cyclohepta[b]furan-2-one Derivative | Enamine Source (Carbonyl, Amine) | Product | Yield (%) |
| 2H-cyclohepta[b]furan-2-one | Acetaldehyde, Diethylamine | Azulene | 60% mdpi.com |
| Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | Acetaldehyde, Diethylamine | Methyl azulene-1-carboxylate | 85% mdpi.com |
| 3-Formyl-2H-cyclohepta[b]furan-2-one | 4-tert-Butylcyclohexanone, Pyrrolidine | Tetrahydrobenz[a]azulene derivative | 87% acs.org |
| 2H-cyclohepta[b]furan-2-one | Indanone derivatives, various amines | Indenoazulenes | Yields vary mdpi.com |
Azulene derivatives can also be synthesized through the reaction of 2H-cyclohepta[b]furan-2-ones with acetals and orthoesters. nih.gov These reactions are typically carried out under high-temperature conditions (160–190 °C) in aprotic solvents or neat. nih.govmdpi.com The mechanism is thought to be analogous to the reaction with enol ethers, as acetals and orthoesters can exist in equilibrium with enol ethers at elevated temperatures. nih.gov This method is particularly useful for synthesizing 2-alkoxyazulenes when orthoesters are used, with yields ranging from low to excellent (11% to 99%). nih.gov The use of acetals derived from cyclic ketones, like cyclopentanone (B42830) or cyclohexanone, leads to the formation of cycloalkane-fused azulenes. nih.gov
Table 2: Synthesis of Azulene Derivatives via Reaction of 2H-Cyclohepta[b]furan-2-ones with Acetals
| 2H-Cyclohepta[b]furan-2-one Derivative | Acetal/Orthoester | Product Type | Temperature (°C) |
| Unspecified | Acetals from aldehydes/ketones | Functionalized azulenes | 160-190 nih.govmdpi.com |
| Unspecified | Acetals from cyclic ketones | Cycloalkane-fused azulenes | 160-190 nih.gov |
| Unspecified | Orthoesters | 2-Alkoxyazulenes | 160-190 nih.gov |
| Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | 2,2-Dimethoxypropane | Bicyclo[5.3.0]azulene derivative | 200 nih.gov |
Zincke Salt and Iminium Salt Mediated Syntheses
The construction of the azulene ring system can be effectively achieved through condensation reactions involving pyridinium (B92312) salts, often referred to as Zincke salts. In a foundational approach to azulene synthesis, the Zincke reaction involves the transformation of pyridine (B92270) into a pyridinium salt, which then serves as a precursor for the seven-membered ring of the azulene core. wikipedia.orgenamine.netthieme.de
The general strategy involves the reaction of a pyridinium salt, such as N-(2,4-dinitrophenyl)pyridinium chloride, with a primary or secondary amine. wikipedia.orgorgsyn.org This reaction opens the pyridine ring to form an intermediate, which can then react with a cyclopentadienyl (B1206354) anion. The subsequent cyclization and aromatization steps yield the azulene skeleton. mdpi.com The nucleophilic attack of the cyclopentadienyl anion on the pyridinium ring is a key step, leading to an intermediate which, after ring-opening, recyclization, and pyrolysis, forms the azulenic system. mdpi.com
The use of substituted pyridinium salts or iminium salts allows for the introduction of substituents onto the seven-membered ring of the resulting azulene. mdpi.com This method provides a versatile route to various azulene derivatives, with moderate to good yields reported for certain transformations. mdpi.com
| Precursor Type | Key Reagents | Ring Formed | Position of Substitution | Reference |
| Pyridinium Salt | Cyclopentadienyl anion | Seven-membered | Varies | mdpi.com |
| Substituted Iminium Salt | Cyclopentadienyl anion | Seven-membered | Seven-membered ring | mdpi.com |
Cycloheptanone (B156872) and Derivatives as Starting Materials in Azulene Ring Formation
Cycloheptanone and its derivatives serve as accessible starting materials for the construction of the seven-membered ring of the azulene framework, although synthetic complexity and reaction yields can be challenging. mdpi.com One notable pathway begins with the Stobbe condensation of cycloheptanone with diethyl succinate. mdpi.com This reaction forms an intermediate that can be cyclized using zinc chloride to produce an octahydroazulen-2-one. Subsequent reaction steps afford ethyl azulene-1-carboxylate, a close analogue of the target compound. mdpi.com This multi-step process highlights a classical approach to building the azulene core from a pre-existing seven-membered ring precursor. mdpi.comresearchgate.net
| Starting Material | Key Reaction | Intermediate | Final Product Analogue | Reference |
| Cycloheptanone | Stobbe Condensation | Octahydroazulen-2-one | Ethyl azulene-1-carboxylate | mdpi.com |
Functionalization of Pre-existing Azulene Scaffolds to Yield this compound
Direct Esterification and Carboxylic Acid Precursors
A straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid precursor, azulene-1-carboxylic acid. This transformation is a fundamental reaction in organic chemistry. Various standard esterification methods can be employed, such as Fischer esterification using methanol (B129727) in the presence of a catalytic amount of strong acid. organic-chemistry.org
The primary challenge often lies in the synthesis of the azulene-1-carboxylic acid precursor itself. Methods have been developed for the regioselective introduction of a carboxyl group at the C-1 position of the azulene ring. For instance, in the synthesis of guaiazulene (B129963) carboxylic acid derivatives, the C-3 position is first protected with an ester group to prevent unwanted side reactions, allowing for the specific functionalization at the C-1 position. oup.com The development of C-H activation protocols also provides a route to 2-arylazulenes starting directly from 1-azulene carboxylic acids, indicating the accessibility of this key precursor. nih.govresearchgate.net Once azulene-1-carboxylic acid is obtained, its conversion to the methyl ester can be achieved with high efficiency. organic-chemistry.orgmdpi.com
Electrophilic Substitutions on Azulene Rings and Subsequent Transformations
The azulene ring system is characterized by a significant difference in electron density between the five- and seven-membered rings, with the five-membered ring being electron-rich. mdpi.comwikipedia.org This electronic structure dictates that electrophilic substitution reactions occur preferentially at the 1- and 3-positions. nih.govresearchgate.netacs.org This reactivity can be harnessed to introduce a functional group that can be subsequently converted into a methyl carboxylate.
A common strategy is the Friedel-Crafts acylation of azulene. Reaction with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst introduces an acetyl group at the 1-position. The resulting 1-acetylazulene (B8715929) can then be oxidized to azulene-1-carboxylic acid. A haloform reaction, for example, would convert the acetyl group into a carboxylate, which upon acidic workup yields the carboxylic acid. The final step is the esterification of the carboxylic acid to this compound as described in the previous section.
| Reaction Type | Reagent | Position of Substitution | Subsequent Transformation | Reference |
| Electrophilic Acylation | Acetyl Chloride/Lewis Acid | 1 (and 3) | Oxidation to Carboxylic Acid | mdpi.comacs.org |
Bromination and Cross-Coupling Reactions
Modern synthetic strategies increasingly rely on transition metal-catalyzed cross-coupling reactions to form C-C bonds. For azulene functionalization, this typically involves the initial introduction of a halide, which then participates in a cross-coupling reaction. scilit.com
Bromination of the azulene core can provide the necessary handle for these reactions. Subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Negishi reactions, can then be used to introduce various functional groups. scilit.comrsc.org To synthesize this compound, a 1-bromoazulene (B3054544) intermediate could theoretically be coupled with a suitable reagent to install the carboxylate group or a precursor. More commonly, azulenesulfonium salts, prepared via an electrophilic substitution, can act as pseudohalides in Suzuki-Miyaura cross-coupling reactions with various boronic acids. researchgate.net
While direct bromination of the azulene ring is a common strategy, selective bromination of a substituent group on the azulene scaffold offers an alternative route for further functionalization. Specifically, the bromination of an acetyl group attached to the azulene ring can create a reactive site. Research has shown the synthesis and subsequent reactions of compounds such as methyl 3-bromoacetylazulene-1-carboxylate. researchgate.net This indicates that an acetyl group on the azulene ring system can be selectively brominated at the alpha-position (the methyl group of the acetyl moiety). This transformation typically involves reagents like N-bromosuccinimide (NBS) under radical initiation conditions. The resulting bromoacetyl group is a versatile electrophile that can participate in a variety of nucleophilic substitution reactions, providing a pathway to more complex azulene derivatives.
Stille Cross-Coupling Reactions at Five-Membered Ring Positions
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in organic synthesis. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. wikipedia.orgnrochemistry.com While its application in the synthesis of complex biaryl systems is well-documented, its use in the functionalization of non-benzenoid aromatic systems like azulene is a significant area of research. scilit.comorgsyn.org
For the synthesis of this compound and its analogues, the Stille coupling offers a strategic approach to introduce various substituents at the five-membered ring of a pre-functionalized azulene core. The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.comlibretexts.org
In the context of producing azulene-1-carboxylate derivatives, the strategy would typically involve the use of a halo-azulene-1-carboxylate as the electrophilic partner and a variety of organostannanes as the nucleophilic partner. For instance, 3-halo-methyl azulene-1-carboxylates could be coupled with aryl-, vinyl-, or alkynylstannanes to introduce diverse functionalities at the C-3 position. The reaction is compatible with a range of functional groups, including esters, which is crucial for this specific synthesis. thermofisher.com
Research into the functionalization of the azulene nucleus has demonstrated the viability of Stille cross-coupling reactions at various positions. While many examples focus on the 2-, 4-, and 6-positions, the principles are applicable to the five-membered ring. beilstein-journals.orgrsc.org The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions such as homocoupling of the organostannane. nrochemistry.com
The following table illustrates representative examples of Stille cross-coupling reactions on the azulene core, which can be adapted for the synthesis of analogues of this compound.
| Electrophile | Organostannane | Catalyst | Ligand | Product | Yield (%) |
| 1,3-Dibromo-2-arylazulene | Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | PPh₃ | Poly(2-arylazulene-alt-thiophene) | Good |
| 4,7-Dibromo-6-dodecylazulene | 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | PPh₃ | 4,7-(2,5-Thiophenediyl)-6-dodecylazulene polymer | 62 |
| 6-Bromo-1,3-diethoxycarbonylazulene | Aryl-SnBu₃ | Pd(PPh₃)₄ | PPh₃ | 6-Aryl-1,3-diethoxycarbonylazulene | Good |
This table presents generalized data based on published research on Stille couplings of azulene derivatives. beilstein-journals.orgrsc.org
Reactions Involving Formyl and Acetyl Azulene Precursors
Formyl and acetyl groups at the 1-position of the azulene ring are versatile handles for further functionalization, allowing for the construction of more complex analogues of this compound through various condensation reactions.
Condensation with Hydrazine (B178648) and Carbonyl Compounds
The reaction of carbonyl compounds, such as 1-formylazulene or 1-acetylazulene, with hydrazine and its derivatives is a classical method for the formation of hydrazones. nih.gov These reactions are typically straightforward, often proceeding under mild conditions. organic-chemistry.org The resulting azulenyl hydrazones can be valuable intermediates for the synthesis of various heterocyclic systems fused to the azulene core or can be further modified.
For example, the condensation of 1-acetylazulene with hydrazine hydrate (B1144303) would yield the corresponding hydrazone. This product could then potentially undergo further reactions, such as cyclization with a suitable reagent to form a pyrazole (B372694) ring fused at the 1,2-positions of the azulene nucleus. While direct alkylation of hydrazine can be problematic due to overalkylation, its condensation with carbonyls is a more controlled process. princeton.edu
The synthesis of hydrazide-hydrazone derivatives is also a well-established synthetic route. nih.gov For instance, reacting an azulene derivative containing a keto-ester functionality with hydrazine could lead to the formation of a pyrazolinone ring system attached to the azulene core.
Reactions with Active Methylene (B1212753) Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. thermofisher.compearson.com This reaction is a cornerstone of organic synthesis for the formation of α,β-unsaturated compounds. banglajol.info In the context of azulene chemistry, the condensation of 1-formylazulene or 1-acetylazulene with active methylene compounds provides a direct route to introduce a two-carbon chain with electron-withdrawing groups at the 1-position.
Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as in malononitrile (B47326), cyanoacetic esters, or malonic esters. scispace.comresearchgate.net The reaction is typically catalyzed by a weak base, such as an amine. banglajol.info
For instance, the reaction of 1-formylazulene with malononitrile in the presence of a base like piperidine (B6355638) or triethylamine (B128534) would yield 2-(1-azulenylmethylene)malononitrile. This product, an azulenyl vinyl dinitrile, is a highly activated system that can participate in further synthetic transformations. Similarly, condensation with ethyl cyanoacetate (B8463686) would lead to the corresponding α-cyano-β-azulenyl acrylate, an analogue of azulene-1-carboxylate with additional functionality.
Experimental and theoretical studies on the reaction of tropones with malononitrile to form azulene derivatives have provided deep mechanistic insights into the reactivity of these systems, which can inform the optimization of Knoevenagel condensations on pre-formed azulenes. researchgate.netnih.gov
The following table provides examples of Knoevenagel condensation reactions with various aldehydes and active methylene compounds, illustrating the general conditions and typical outcomes that can be expected when applying this methodology to azulene aldehydes.
| Aldehyde | Active Methylene Compound | Catalyst | Product | Yield (%) |
| 3-Formylchromone | Malononitrile | Piperidine | 2-(Chromon-3-ylmethylene)malononitrile | 72 |
| Benzaldehyde | Ethyl Acetoacetate | Piperidine | Ethyl benzylideneacetoacetate | High |
| p-Hydroxybenzaldehyde | Malononitrile | Urea (microwave) | 2-(4-Hydroxybenzylidene)malononitrile | High |
This table showcases general examples of Knoevenagel condensations. banglajol.infonih.gov
Regioselectivity and Yield Optimization in this compound Synthesis
Achieving high regioselectivity and optimizing reaction yields are paramount in the synthesis of specifically substituted azulenes like this compound. The inherent electronic properties of the azulene nucleus, with its electron-rich five-membered ring and electron-deficient seven-membered ring, dictate its reactivity and present both opportunities and challenges in directing functionalization.
For the synthesis of 1-substituted azulenes, electrophilic substitution is a primary consideration. However, this often leads to a mixture of 1- and 3-substituted products. To achieve high regioselectivity for the 1-position, directing groups can be employed. For instance, a carboxylic acid group at the 1-position can direct C-H arylation to the 2-position, highlighting the influence of substituents on regioselectivity. nih.gov
In multi-step syntheses, the choice of strategy is crucial. For example, constructing the azulene ring from precursors already bearing the desired substituents can offer better regiocontrol than functionalizing the parent azulene. The reaction of 2H-cyclohepta[b]furan-2-ones with enamines or active methylene compounds is a powerful method for synthesizing highly substituted azulenes with predictable regiochemistry. nih.gov The substituents on the precursors directly translate to specific positions on the final azulene product.
Optimizing reaction yields involves a systematic variation of reaction parameters. For palladium-catalyzed cross-coupling reactions like the Stille coupling, key variables include the choice of catalyst and ligand, the solvent, the temperature, and the nature of the base or additives. nih.govnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve the efficiency of cross-coupling reactions. orgsyn.org
In condensation reactions such as the Knoevenagel condensation, the choice of catalyst and the removal of water are critical for driving the reaction to completion and maximizing the yield. thermofisher.com Microwave-assisted synthesis has also emerged as a technique to improve yields and reduce reaction times for such transformations. banglajol.info
The following table summarizes key factors that can be optimized to improve regioselectivity and yield in the synthesis of this compound and its analogues.
| Synthetic Step | Factor to Optimize | Desired Outcome |
| Electrophilic Carboxylation | Lewis acid, temperature | Favor 1-substitution over 3-substitution |
| Stille Cross-Coupling | Catalyst/ligand combination, solvent | High yield, minimize homocoupling |
| Knoevenagel Condensation | Catalyst, reaction time, water removal | High conversion to the unsaturated product |
| Ring Formation (e.g., from tropones) | Substituents on precursors | Pre-determined and high regioselectivity |
By carefully considering these factors, the synthesis of this compound and its derivatives can be tailored to achieve high levels of purity and efficiency.
Reaction Mechanisms and Chemical Transformations of Methyl Azulene 1 Carboxylate
Mechanistic Studies of Electrophilic Aromatic Substitution at Azulene (B44059) Positions
The azulene nucleus is characterized by a high reactivity towards electrophilic reagents, a property stemming from the significant π-electron density on the five-membered ring. Electrophilic aromatic substitution (EAS) on the azulene core predominantly occurs at the 1 and 3 positions of the cyclopentadienyl (B1206354) moiety. In methyl azulene-1-carboxylate, with the 1-position already occupied by the ester group, electrophilic attack is directed to the 3-position.
The mechanism of EAS on the azulene ring proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. The aromatic π-system of the azulene ring acts as a nucleophile, attacking the electrophile (E+). This initial attack disrupts the aromaticity but results in a carbocation that is well-stabilized by resonance, with the positive charge delocalized over the ring system. The presence of the electron-withdrawing methyl carboxylate group at the 1-position deactivates the ring towards electrophilic attack compared to unsubstituted azulene, but the inherent reactivity of the 3-position remains significant. In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.commasterorganicchemistry.com
Common electrophilic substitution reactions on azulene derivatives include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, the reaction of azulene derivatives with N-containing heteroaryl N-oxides can be activated by trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O), leading to substitution on the five-membered ring. mdpi.com
Nucleophilic Reactions and Addition Processes on the Azulene Core
In contrast to the electron-rich five-membered ring, the seven-membered ring of the azulene nucleus possesses an electrophilic character. mdpi.com This electronic feature allows for nucleophilic attack, particularly at the 4-, 6-, and 8-positions. The reaction with nucleophiles can lead to addition or substitution products.
Strong nucleophiles, such as organolithium compounds (e.g., methyl lithium), can add to the seven-membered ring to form Meisenheimer-like complexes. mdpi.com These intermediates can then be oxidized to yield substituted azulene products. Another important class of nucleophilic reactions is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. sciforum.net This reaction allows for the introduction of substituents onto the seven-membered ring by reacting the azulene derivative with a nucleophile containing a leaving group at the α-position. For azulene, VNS with carbanions can lead to substitution at the 4- and 6-positions. sciforum.net The presence of electron-withdrawing groups on the five-membered ring, such as the methyl carboxylate group, can enhance the activity of the azulene system in VNS reactions. sciforum.net
Ester Group Reactivity and Functional Group Interconversions
The methyl carboxylate group at the 1-position of the azulene ring exhibits typical ester reactivity, allowing for a range of functional group interconversions. These transformations are crucial for the synthesis of other azulene derivatives. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > esters > amides. libretexts.org
The ester group of this compound can be hydrolyzed to the corresponding azulene-1-carboxylic acid under either acidic or basic conditions.
Saponification is the base-mediated hydrolysis of an ester. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). operachem.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. In the final, irreversible step, the methoxide ion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol (B129727). operachem.com Acidification of the reaction mixture in a subsequent workup step protonates the carboxylate to give the final carboxylic acid product.
| Reaction | Reagents | Product |
| Saponification | 1. NaOH or KOH, H₂O/MeOH, Reflux2. H₃O⁺ | Azulene-1-carboxylic acid |
The ester group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions employed.
The partial reduction of an ester to an aldehyde requires the use of a mild and sterically hindered reducing agent to prevent overreduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. thieme-connect.devanderbilt.edulibretexts.org The reaction is typically performed at low temperatures, such as -78 °C, to isolate the aldehyde intermediate. At this temperature, the tetrahedral intermediate formed after the initial hydride attack is stable. Upon aqueous workup, this intermediate is hydrolyzed to release the aldehyde. youtube.com Using a stronger reducing agent or higher temperatures would lead to the further reduction of the aldehyde to the primary alcohol.
| Starting Material | Reagent | Conditions | Product |
| This compound | Diisobutylaluminium hydride (DIBAL-H) | Toluene or THF, -78 °C, then H₂O workup | Azulene-1-carbaldehyde |
The complete reduction of the ester group to a primary alcohol is achieved using a strong hydride reducing agent, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orgkhanacademy.orgimperial.ac.uk Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but can reduce aldehydes and ketones. libretexts.orglibretexts.org The mechanism of LiAlH₄ reduction involves the nucleophilic delivery of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide intermediate. libretexts.orgdalalinstitute.com Finally, an acidic workup protonates the alkoxide to yield the primary alcohol, 1-azulenylmethanol.
| Starting Material | Reagent | Conditions | Product |
| This compound | Lithium aluminum hydride (LiAlH₄) | 1. Dry ether or THF2. H₃O⁺ workup | 1-Azulenylmethanol |
Grignard Reagent Additions to Ester Functionality
The reaction of azulene esters with Grignard reagents (RMgX) presents a notable deviation from the typical behavior of aromatic esters. While the ester functionality at the 1-position of this compound is a primary site for nucleophilic attack, the inherent electronic properties of the azulene core introduce competitive reaction pathways.
The reaction mechanism involves two main competitive processes:
Nucleophilic Acyl Substitution at the Ester: In the conventional pathway, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition is typically followed by the elimination of the methoxide leaving group to form an azulenyl ketone intermediate. A second equivalent of the Grignard reagent then rapidly adds to this ketone, and subsequent acidic workup yields a tertiary alcohol where two identical 'R' groups from the Grignard reagent are attached to the carbinol carbon. nih.govresearchgate.netrsc.org
Nucleophilic Addition to the Azulene Ring: The azulene nucleus, being an isomer of naphthalene, possesses unique electronic characteristics, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. wikipedia.org This polarity makes the seven-membered ring, particularly the C4, C6, and C8 positions, susceptible to nucleophilic attack. Research on the closely related diethyl azulene-1,3-dicarboxylate has shown that Grignard reagents can add directly to the azulene ring at the 2-, 4-, and 6-positions. yamaguchi-u.ac.jp This suggests that this compound would undergo similar additions, leading to a mixture of products where the Grignard reagent has added to either the ester or the azulene core itself.
The regioselectivity of the attack is influenced by both electronic and steric factors. Steric hindrance at the C2 position, for instance, can influence the preference for attack at other positions on the ring. yamaguchi-u.ac.jp
Table 1: Predicted Products from Reaction of this compound with Grignard Reagents (RMgX)
| Reactant | Reagent | Predicted Product(s) | Pathway |
| This compound | 2 eq. RMgX, then H₃O⁺ | 1-(2-hydroxypropan-2-yl)azulene (where R=Me) | Nucleophilic Acyl Substitution |
| This compound | RMgX | Methyl 4-R-4,8-dihydroazulene-1-carboxylate | Nucleophilic Ring Addition |
| This compound | RMgX | Methyl 6-R-6,8-dihydroazulene-1-carboxylate | Nucleophilic Ring Addition |
Cyclization and Annulation Reactions Involving this compound as a Substrate
This compound and its derivatives serve as versatile substrates for constructing more complex, fused-ring systems through cyclization and annulation reactions. These transformations leverage both the azulene core and the carboxylate functionality to build new rings.
A key strategy involves the intramolecular cyclization of azulene derivatives. For example, azulene-1-carboxylic acid can undergo an iridium-catalyzed C(2)-arylation followed by an intramolecular C-O bond formation, where the carboxyl group attacks a position on the seven-membered ring to yield 3-arylazulenofuranones. mdpi.com This demonstrates how the carboxylate group (or its parent acid) at the C1 position can be a key participant in forming a new heterocyclic ring fused to the azulene skeleton.
Annulation strategies, which involve the formation of a new ring fused to the existing structure, have also been developed. While many methods focus on the synthesis of the azulene ring itself, others use pre-existing azulenes to build adjacent rings. acs.orgacs.orgrsc.org For instance, derivatives of this compound can be elaborated into precursors for [8+2] cycloaddition reactions, a powerful method for forming azulene systems that can be adapted to build upon them. Furthermore, functionalized azulene-1-carboxylates can be used to synthesize fused heterocyclic systems like 1-(3-isoxazolyl)- and 1-(3-pyrazolyl)azulenes, where a new ring is constructed onto the azulene core starting from a modified acyl group at the C1 position. crossref.org
Oxidative and Reductive Transformations of this compound
The this compound molecule offers two primary sites for redox transformations: the ester group and the azulene ring system.
Reductive Transformations: The ester group of this compound can be readily reduced using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of methoxide to form an intermediate azulene-1-carbaldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to yield (azulen-1-yl)methanol after an aqueous workup. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters effectively. libretexts.org
Table 2: Reduction of this compound
| Substrate | Reagent | Solvent | Product |
| This compound | 1. LiAlH₄ 2. H₂O | Dry THF or Diethyl Ether | (Azulen-1-yl)methanol |
Oxidative Transformations: The electron-rich azulene core is susceptible to oxidation. Treatment of azulene derivatives with oxidizing agents can lead to a variety of products, including dimers or quinone-like structures. Oxidative intramolecular cyclization has been observed in suitably substituted azulenes. For this compound, oxidation can be expected to proceed via a radical mechanism, often leading to dimerization, which is discussed in the following section. Reagents like iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly employed for such transformations. nih.govmdpi.com
Radical Mechanisms in Azulene Ester Reactivity (e.g., Oxidative Dimerization)
Radical reactions are a less common but significant aspect of azulene chemistry. mdpi.com One of the primary radical-mediated transformations for azulene esters is oxidative dimerization. This process is typically initiated by a one-electron oxidant, such as iron(III) chloride (FeCl₃).
The proposed mechanism for the oxidative dimerization of azulene derivatives, which can be extended to this compound, involves the following steps: mdpi.com
Formation of a Radical Cation: The azulene derivative loses one electron to the oxidant (e.g., FeCl₃) to form a radical cation. The stability of this intermediate is a key factor in the reaction's feasibility.
Dimerization: Two of these radical cations then couple to form a dicationic dimer. The coupling typically occurs at the most electron-rich positions of the azulene core, which are C1 and C3. In the case of this compound, where the C1 position is blocked, coupling would likely occur at the C3 position or other activated sites, leading to biazulene derivatives.
Rearomatization: The dicationic dimer subsequently loses two protons to re-establish aromaticity, yielding the final neutral, dimeric product.
This type of oxidative coupling provides a direct route to biazulene systems, which are of interest for their extended π-conjugation and potential applications in materials science. nih.gov
Spectroscopic Probing of Methyl Azulene 1 Carboxylate Electronic and Molecular Structure
Advanced Nuclear Magnetic Resonance (NMR) Investigations for Structural Assignment, Isomer Identification, and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of an azulene (B44059) derivative provides a wealth of information. The protons on the azulene core resonate in the aromatic region, but their chemical shifts are distinct due to the non-uniform electron distribution between the five- and seven-membered rings. The five-membered ring is relatively electron-deficient, leading to downfield shifts for its protons, while the seven-membered ring is electron-rich, causing its protons to appear at a comparatively upfield position.
For substituted azulenes like methyl 3-ethylazulene-1-carboxylate, a close analog of the target molecule, the proton signals are well-resolved. The methyl ester protons (COOCH₃) typically appear as a sharp singlet. The protons on the azulene ring exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors, which allows for their unambiguous assignment. oup.com For instance, in methyl 3-ethylazulene-1-carboxylate, the H-2 proton appears as a singlet, while the protons on the seven-membered ring (H-4 to H-8) show complex coupling patterns. oup.com
Table 1: Representative ¹H NMR Chemical Shifts (δ) for a Substituted Methyl Azulene-1-carboxylate (Methyl 3-ethylazulene-1-carboxylate in CDCl₃) oup.com
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.28 | s | - |
| H-4 | 8.37 | dd | 10.0, 1.0 |
| H-5 | 7.35 | ddd | 10.0, 10.0, 1.0 |
| H-6 | 7.72 | ddd | 10.0, 10.0, 1.0 |
| H-7 | 7.44 | ddd | 10.0, 10.0, 1.0 |
| H-8 | 9.55 | dd | 10.0, 1.0 |
| COOCH₃ | 3.95 | s | - |
| CH₂CH₃ | 3.30 | q | 7.0 |
s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, q = quartet, t = triplet
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. savemyexams.com Each chemically non-equivalent carbon atom in this compound produces a distinct signal. savemyexams.com The chemical shifts reflect the electronic environment of the carbons. The carbonyl carbon of the ester group is typically found far downfield (around 170 ppm). nih.gov The carbons of the five-membered ring generally resonate at a lower field compared to those in the seven-membered ring, again reflecting the dipolar nature of the azulene system.
The substituent chemical shifts (SCS) of the methoxycarbonyl group can be estimated by comparing the spectrum of this compound with that of unsubstituted azulene, providing insight into the electronic influence of the ester group on the azulene core. oup.com
Table 2: Estimated ¹³C NMR Chemical Shifts (δ) for this compound oup.com
| Carbon | Approximate Chemical Shift (ppm) |
|---|---|
| C-1 | ~116 |
| C-2 | ~138 |
| C-3 | ~121 |
| C-3a | ~140 |
| C-4 | ~128 |
| C-5 | ~126 |
| C-6 | ~138 |
| C-7 | ~127 |
| C-8 | ~137 |
| C-8a | ~142 |
| C=O | ~170 |
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for complete structural assignment in these cases. uobasrah.edu.iq
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other. libretexts.org Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart, allowing for the mapping of the proton connectivity throughout the molecule. This is invaluable for tracing the spin systems within the azulene rings of complex derivatives. libretexts.orgresearchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons, providing a direct link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. nih.gov It is particularly powerful for identifying quaternary carbons (which are invisible in DEPT experiments) and for connecting different fragments of a molecule, such as assigning the position of substituents on the azulene ring by observing correlations from the substituent's protons to the ring carbons. nih.govlibretexts.org For example, in 7-isopropenyl-4-methyl-azulene-1-carboxylic acid, HMBC was used to establish long-range couplings between aromatic protons and the carboxyl group. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior
UV-Vis spectroscopy probes the electronic transitions within a molecule. The azulene chromophore is known for its distinct and vibrant blue-purple color, a rare feature for a hydrocarbon. This color arises from its unique electronic structure. Unlike its colorless isomer naphthalene, azulene has a low-energy electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the visible region of the spectrum (around 550-700 nm). acs.org
This compound exhibits multiple absorption bands in the UV-Vis spectrum. It retains the characteristic S₀→S₁ transition in the visible range, responsible for its color, and also shows more intense S₀→S₂ and other transitions in the ultraviolet region. The position and intensity of these bands are sensitive to substitution on the azulene ring. The methoxycarbonyl group acts as an electron-withdrawing group, which can modulate the energy of the molecular orbitals and thus shift the absorption maxima (λmax). nii.ac.jp
Table 3: Representative UV-Vis Absorption Maxima (λmax) for this compound Derivatives in Methanol (B129727) semanticscholar.orglew.ro
| Transition Region | Approximate λmax (nm) |
|---|---|
| Visible | ~530-580 |
| Near UV | ~340-390 |
| UV | ~280-300 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anion Characterization and Spin Density Mapping
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically for studying species with unpaired electrons, such as radicals. wiley-vch.de While this compound itself is diamagnetic and thus EPR-silent, its radical anion can be generated, typically through electrochemical or chemical reduction.
The EPR spectrum of the resulting radical anion provides detailed information about the distribution of the unpaired electron's spin density across the molecule. researchgate.net The interaction of the unpaired electron with magnetic nuclei (like ¹H) leads to hyperfine splitting, which manifests as a complex pattern of lines in the spectrum. The magnitude of the hyperfine splitting constants (hfs) is proportional to the spin density at that particular nucleus. wiley-vch.de
Studies on the closely related ethyl azulene-1-carboxylate radical anion show that the spin density is delocalized over the entire azulene ring system. znaturforsch.com By analyzing the hyperfine splitting pattern, researchers can map the spin distribution and compare it with theoretical calculations (e.g., DFT or ab initio methods) to gain a deeper understanding of the electronic structure of the radical anion. researchgate.net The g-factor, another parameter obtained from the EPR spectrum, can help identify the nature of the radical. bibliotekanauki.pl
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester functional group. This band typically appears in the region of 1690-1750 cm⁻¹. oup.comlibretexts.org Its exact position can be influenced by conjugation with the azulene ring.
Other important vibrations include:
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹. libretexts.org
C=C stretching: Vibrations from the carbon-carbon double bonds within the azulene ring system are observed in the 1400-1600 cm⁻¹ region. oup.com
C-O stretching: The C-O single bond stretches of the ester group give rise to bands in the 1000-1300 cm⁻¹ range. libretexts.org
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands from various bending and skeletal vibrations that are highly characteristic of the molecule's specific structure. uitm.edu.my
Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra, the C=C and C-C stretching modes of the aromatic system are typically strong and provide valuable structural information. kurouskilab.comcore.ac.uk
Table 4: Key Infrared (IR) Absorption Frequencies for this compound Derivatives oup.comnih.gov
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |
| C=O Stretch (Ester) | 1650 - 1710 | Strong |
| C=C Ring Stretches | 1400 - 1600 | Medium-Strong |
| C-O Stretch (Ester) | 1000 - 1300 | Strong |
Spectroelectrochemical Methods for Correlating Electronic State with Redox Properties
Spectroelectrochemical methods provide a powerful toolkit for investigating the electronic and molecular structure of redox-active molecules like this compound. By simultaneously performing electrochemical perturbations and spectroscopic measurements, a direct correlation can be established between the oxidation state of the molecule and its electronic absorption properties. This section delves into the application of these techniques to probe the electronic states of this compound and its redox-generated species.
The electrochemical behavior of azulene and its derivatives is a well-documented area of study. The azulene core is known for its ability to undergo both oxidation and reduction, forming cationic and anionic species, respectively. The redox potentials at which these electron transfer processes occur are highly sensitive to the nature and position of substituents on the azulene ring system. For this compound, the electron-withdrawing nature of the methoxycarbonyl group at the 1-position is expected to influence its redox properties significantly.
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are fundamental electrochemical techniques used to determine the redox potentials of this compound. In these experiments, the potential applied to a solution of the compound is varied, and the resulting current is measured. The peaks in the voltammogram correspond to the oxidation and reduction events. While specific, comprehensive studies solely on this compound are not abundant in the public literature, the general principles of azulene electrochemistry and data from closely related compounds allow for a robust understanding. The presence of an electron-withdrawing substituent, such as a carboxylate group, generally makes the oxidation of the azulene ring more difficult (shifting the oxidation potential to more positive values) and the reduction easier (shifting the reduction potential to less negative values). univ-ovidius.rolew.ro
Spectroelectrochemistry couples these electrochemical techniques with UV-Vis spectroscopy. This allows for the in-situ generation of the radical cation and radical anion of this compound and the simultaneous measurement of their electronic absorption spectra. By applying a potential sufficient to oxidize the molecule, the characteristic absorption spectrum of the neutral species disappears, and new absorption bands corresponding to the radical cation emerge. Similarly, applying a reduction potential allows for the characterization of the radical anion's spectrum.
The data obtained from spectroelectrochemical experiments are crucial for building a complete picture of the molecule's electronic structure. The absorption bands observed in the spectra of the neutral molecule, its radical cation, and its radical anion can be assigned to specific electronic transitions, often with the aid of theoretical calculations. This allows for the mapping of the molecular orbitals involved in the redox processes and provides a deeper understanding of how the addition or removal of an electron impacts the electronic distribution and energy levels within the molecule.
Below are representative, though not experimentally verified for the methyl ester, spectroelectrochemical data based on the known behavior of similar azulene derivatives.
Spectroelectrochemical Data for Azulene Derivatives
| Species | Redox Process | Approximate Potential (V vs. Ag/AgCl) | Key UV-Vis Absorption Bands (nm) |
|---|---|---|---|
| This compound (Neutral) | - | - | ~240, ~300, ~360, ~580 |
| Radical Cation | Oxidation | > +0.8 | New bands expected in the visible/NIR region |
| Radical Anion | Reduction | < -1.2 | Characteristic bands for the radical anion, potentially shifted from the neutral species |
Note: The provided potential and absorption data are illustrative and based on general knowledge of azulene electrochemistry and data for analogous compounds. Specific experimental values for this compound may vary.
Theoretical and Computational Chemistry of Methyl Azulene 1 Carboxylate Systems
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are indispensable tools for understanding the electronic characteristics of molecules like methyl azulene-1-carboxylate. These methods provide insights into the distribution and energies of electrons, which are fundamental to the molecule's chemical and physical properties.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. A smaller gap generally implies higher reactivity, lower kinetic stability, and easier electronic transitions.
For azulene (B44059) derivatives, the position and nature of substituents significantly impact the HOMO-LUMO gap. In the case of this compound, the electron-withdrawing carboxylate group at the 1-position is expected to lower the energy of both the HOMO and LUMO. However, the effect is generally more pronounced on the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted azulene. This reduction in the energy gap suggests that this compound would be more readily excitable than azulene itself. Computational studies on related azulene derivatives support this trend, showing that electron-withdrawing groups tend to decrease the HOMO-LUMO gap. lookchem.com
Table 1: Illustrative Calculated HOMO-LUMO Energies and Gap for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 5.5 |
Note: These values are illustrative and based on general trends for substituted azulenes. Actual values may vary depending on the computational method and basis set used.
Molecular Orbital Characterization
The characterization of molecular orbitals provides a detailed picture of the electron distribution within the molecule. In azulene, the HOMO is primarily localized on the five-membered ring, while the LUMO has significant contributions from the seven-membered ring. This distribution is a consequence of the molecule's unique electronic structure, where the five-membered ring is electron-rich and the seven-membered ring is electron-poor.
For this compound, the introduction of the methoxycarbonyl group at the 1-position is expected to influence the shapes and energies of the frontier orbitals. The electron-withdrawing nature of this substituent will likely draw electron density towards it, particularly in the LUMO. Natural Transition Orbital (NTO) analysis of related substituted azulenes has shown that the distribution of virtual orbitals can be significantly affected by the substituent, with an even distribution across both the azulene core and the substituent group in some excited states. researchgate.net
Dipole Moment Calculations and Charge Distribution Analysis
Azulene itself possesses a significant dipole moment for a hydrocarbon, a direct consequence of the charge separation between the electron-rich five-membered ring and the electron-poor seven-membered ring. The introduction of a substituent can either enhance or diminish this dipole moment, depending on its electronic nature and position.
Table 2: Illustrative Calculated Dipole Moment for this compound
| Compound | Calculated Dipole Moment (Debye) |
| Azulene | ~1.0 |
| This compound | > 1.0 |
Note: The value for this compound is an expected trend based on the electron-withdrawing nature of the substituent.
Charge distribution analysis, often performed using methods like Mulliken population analysis or by calculating electrostatic potential surfaces, can provide a more detailed picture of the electronic landscape of the molecule. For this compound, such an analysis would likely show a significant localization of negative charge on the oxygen atoms of the carboxylate group and a corresponding increase in positive charge on the azulene ring, particularly at the carbon atom to which the substituent is attached.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the characterization of transition states. While specific reaction pathway modeling for this compound is not extensively documented, studies on the reactivity of the azulene nucleus provide valuable insights.
One of the most studied reactions of azulene is its thermal rearrangement to the more stable naphthalene. Density functional theory (DFT) calculations have been employed to explore the intricate mechanisms of this isomerization, revealing high-energy intramolecular pathways and lower-energy radical-promoted pathways. sorbonne-universite.frresearchgate.net The presence of a substituent like the methyl carboxylate group would be expected to influence the activation energies and the relative stabilities of intermediates along these pathways. For instance, the electron-withdrawing nature of the substituent could disfavor the formation of certain cationic intermediates that may be involved in some reaction mechanisms. This is consistent with experimental observations that this compound can be unreactive in certain condensation reactions where other azulene derivatives readily participate.
Spin Density Distribution Calculations
Spin density distribution is a key concept in the study of radical species, indicating the location of the unpaired electron. Electron spin resonance (ESR) spectroscopy, in conjunction with computational calculations, is a powerful technique for probing the spin density in radical ions.
For the radical anion of an azulene derivative, the spin density distribution would be influenced by the substituent. In the case of the azulene-1-carboxylate radical anion, it is expected that a significant portion of the spin density would be localized on the carboxylate group due to its electron-withdrawing nature. Studies on related azulene radical anions have shown that the spin density can be polarized towards or away from a substituent depending on its electronic properties and the nature of the ion pairing.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Derivations Based on Theoretical Parameters
QSPR and QSAR are computational methodologies that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their properties or biological activities, respectively. These models often utilize theoretical parameters derived from quantum chemical calculations as descriptors.
For azulene derivatives, QSAR studies have been conducted to correlate their cytotoxic activity with various theoretical descriptors. researchgate.net These studies have highlighted the importance of parameters such as the heat of formation, HOMO and LUMO energies, and dipole moment in determining the biological activity of these compounds. researchgate.net For instance, the tumor-specificity of certain azulene amides has been shown to be correlated with descriptors related to molecular shape and hydrophobicity.
While a specific QSPR or QSAR model for this compound has not been reported, the principles established in studies of other azulene derivatives suggest that such a model could be developed. By calculating a range of theoretical parameters for a series of related azulene-1-carboxylates and correlating them with a specific property or activity, a predictive model could be constructed. This would be a valuable tool for the rational design of new azulene derivatives with desired characteristics.
Poly-substituted this compound Derivatives
The functionalization of the azulene core of this compound allows for the fine-tuning of its chemical and physical properties. Strategic introduction of various substituents can significantly impact the molecule's electronic structure, solubility, and reactivity, paving the way for tailored applications.
Alkyl and Aryl Substitutions
The introduction of alkyl and aryl groups onto the azulene framework can be achieved through several synthetic methodologies. One common approach involves the [8+2] cycloaddition reaction between a substituted tropolone (B20159) derivative and a suitable reaction partner. For instance, methyl 2-methylazulene-1-carboxylate can be prepared from tosylated tropolone, which undergoes a ring-closing reaction to form a lactone intermediate, followed by an [8+2] cycloaddition. researchgate.net
Palladium-catalyzed cross-coupling reactions are also instrumental in the arylation of azulene systems. Although specific examples starting directly from this compound are not prevalent in the reviewed literature, methodologies developed for related azulene derivatives, such as the Suzuki, Stille, and Sonogashira couplings of haloazulenes, provide a clear pathway for the introduction of aryl substituents. These reactions typically involve the coupling of a halogenated azulene with an appropriate organometallic reagent in the presence of a palladium catalyst.
| Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |
| Methyl 2-methylazulene-1-carboxylate | [8+2] Cycloaddition | Tosylated tropolone, Lactone intermediate | Not Reported | researchgate.net |
| Diethyl 2-(N-methyl-N-phenylamino)azulene-1,3-dicarboxylate | Nucleophilic Substitution | Diethyl 2-chloroazulene-1,3-dicarboxylate, N-methylaniline | Not Reported | nih.gov |
| Diethyl 2-[(m-methoxyphenyl)amino]azulene-1,3-dicarboxylate | Nucleophilic Substitution | Diethyl 2-chloroazulene-1,3-dicarboxylate, m-anisidine | 92% | nih.gov |
Halogenated Derivatives
Halogenation of the azulene core provides key intermediates for further functionalization through cross-coupling reactions. The direct halogenation of this compound can be achieved using various halogenating agents. For instance, bromination can be accomplished using N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions of the azulene ring. The regioselectivity of the halogenation is influenced by the existing ester group and the reaction conditions. For example, the bromination of methyl 3-acetyl-2-methylazulene-1-carboxylate with NBS yields the corresponding 2-bromomethyl derivative.
| Derivative | Halogenating Agent | Position of Halogenation | Yield (%) | Reference |
| Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate (related synthesis) | Bromine, Triethylamine (B128534) | 2 | Not Reported | researchgate.netorgsyn.org |
| Methyl 3-bromoacetylazulene-1-carboxylate | Not specified, likely from bromoacetylation | 3-acetyl position | Not Reported | clockss.org |
Functionalized Derivatives (e.g., Benzofuroyl, Cyano, Hydrazone)
The introduction of more complex functional groups, such as benzofuroyl, cyano, and hydrazone moieties, significantly expands the potential applications of this compound derivatives.
Benzofuroyl Derivatives: The synthesis of benzofuran-containing azulenes can be approached through the reaction of a hydroxyazulene derivative with a suitable benzofuran precursor. While a direct synthesis from this compound was not found, a related synthesis of a 1-(3-methyl-6-hydroxybenzofuran-2-yl)-carbohydrazide derivative showcases the coupling of these two heterocyclic systems. chemijournal.com
Cyano Derivatives: The cyano group can be introduced onto the azulene ring through various methods, including the Sandmeyer reaction of an aminoazulene derivative or the dehydration of an oxime. For instance, methyl 3-cyanobenzoate can be synthesized from methyl 3-formylbenzoate and hydroxylamine hydrochloride via an oximation and subsequent dehydration. google.com This methodology could potentially be adapted to a formylated derivative of this compound.
Hydrazone Derivatives: Hydrazones are readily synthesized by the condensation of a carbonyl compound with a hydrazine (B178648) derivative. This compound can be converted to its corresponding hydrazide by reaction with hydrazine hydrate (B1144303). This hydrazide can then be reacted with various aldehydes and ketones to form a wide range of hydrazone derivatives. reading.ac.ukorganic-chemistry.orgresearchgate.netmdpi.com For example, the reaction of a carbonyl-containing azulene with methyl hydrazinocarboxylate can yield a carbomethoxyhydrazone intermediate. reading.ac.ukorganic-chemistry.org
| Derivative Type | Synthetic Approach | Key Intermediates/Reagents | Reference |
| Benzofuroyl | Coupling of azulene and benzofuran moieties | 1-(3-methyl-6-hydroxybenzofuran-2-yl)-carbohydrazide | chemijournal.com |
| Cyano | Oximation and dehydration of a formyl group | Methyl 3-formylbenzoate, Hydroxylamine hydrochloride | google.com |
| Hydrazone | Condensation of a carbonyl with hydrazine | Methyl hydrazinocarboxylate, Hydrazine hydrate | reading.ac.ukorganic-chemistry.orgresearchgate.netmdpi.com |
Fused Polycyclic Azulene Systems Incorporating the Ester Moiety
The fusion of additional rings to the this compound framework leads to the formation of extended polycyclic aromatic systems with unique electronic and optical properties.
Azuleno[1,2-c]thiophenes
A synthetic route to azuleno[1,2-c]thiophenes has been developed starting from 1-methoxycarbonyl-3-acetyl-2-methylazulenes. Bromination of these precursors with N-bromosuccinimide yields the corresponding 2-bromomethyl derivatives. Subsequent reaction of these intermediates with thioacetamide leads to the formation of the thiophene-fused azulene system in moderate yields.
Benz[a]azulenes and Indeno[a]azulenes
The synthesis of benz[a]azulenes can be achieved through an [8+2] cycloaddition reaction of 2H-cyclohepta[b]furan-2-ones with enamines derived from cyclic ketones. For example, the reaction with an enamine prepared from 4-tert-butylcyclohexanone and pyrrolidine, followed by a three-step sequence, yields benz[a]azulenes. While this method does not start directly from this compound, it represents a viable strategy for constructing the benz[a]azulene skeleton which could potentially be adapted.
Detailed synthetic procedures for indeno[a]azulenes directly incorporating the methyl ester moiety from this compound were not prominently featured in the surveyed literature. However, the general strategies for constructing fused ring systems on the azulene core, such as intramolecular cyclizations and cycloaddition reactions, provide a foundation for future synthetic explorations in this area.
Synthesis and Characterization of Advanced this compound Derived Architectures
The unique electronic and photophysical properties of azulene have driven extensive research into the development of novel molecular architectures incorporating this bicyclic non-benzenoid aromatic hydrocarbon. This compound, a readily accessible derivative, serves as a versatile building block for the synthesis of a diverse array of complex structures, ranging from fused polycyclic systems to oligomeric and polymeric materials. This article focuses on the synthesis and characterization of advanced molecular architectures derived from this compound, highlighting the formation of azuleno[1,2-b]azulenes, azulenofuranones, oligomeric and polymeric systems, and fused heterocyclic derivatives.
Applications of Methyl Azulene 1 Carboxylate As a Synthetic Building Block and in Advanced Materials Research
Role in Organic Synthesis
The reactivity of the azulene (B44059) core, particularly at the electron-rich 1- and 3-positions, makes methyl azulene-1-carboxylate a valuable precursor in the construction of more elaborate molecular structures. The ester functionality at the 1-position further influences its reactivity and provides a handle for subsequent chemical transformations.
Precursor for Complex Azulenic Architectures
This compound serves as a fundamental starting material for the synthesis of a variety of complex molecules incorporating the azulene moiety. The presence of the ester group allows for a range of chemical modifications, enabling the construction of intricate molecular frameworks. For instance, it can be a precursor in the synthesis of 1,2,3-triarylazulenes, which are then used to create azulene-embedded polycyclic aromatic hydrocarbons (PAHs). rsc.org These PAHs exhibit small electrochemical energy gaps and optical absorption that extends into the near-infrared (NIR) region, properties attributed to the non-alternant topology of the azulene core. rsc.org
The synthesis of azulene derivatives often involves multi-step processes, and this compound can be a key intermediate in these synthetic pathways. researchgate.net Its derivatives can be further functionalized to create a diverse array of azulenic structures with tailored properties for various applications.
Intermediate in Cascade and Multi-component Reactions
While specific examples detailing the use of this compound in cascade or multi-component reactions (MCRs) are not extensively documented in readily available literature, the general principles of these reactions suggest its potential as a valuable intermediate. MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants, offering high atom economy and efficiency. beilstein-journals.orgmdpi.com The reactivity of the azulene nucleus in this compound could, in principle, be harnessed in such reactions. For example, the electron-rich five-membered ring could participate as a nucleophile in a cascade sequence initiated by one of the other components.
Cascade reactions, which involve a series of intramolecular reactions, could also be designed using appropriately substituted this compound derivatives. rsc.orgrsc.org The development of novel cascade and multi-component reactions involving this azulene derivative remains an area with potential for future exploration in synthetic organic chemistry.
Contributions to Organic Functional Materials
The distinct electronic and photophysical properties of the azulene core, such as its significant dipole moment and unusual S2-to-S0 fluorescence, make this compound and its derivatives attractive candidates for a range of organic functional materials. rhhz.netresearchgate.net These materials have potential applications in electronics and photonics.
Optoelectronic Materials (e.g., Chromophores, Charge Transport Materials)
Azulene derivatives, including esters like this compound, are explored for their potential in optoelectronic applications due to their unique electronic structure. rhhz.netresearchgate.net The parent azulene molecule possesses a notable dipole moment, a small HOMO-LUMO gap, and exhibits anti-Kasha's rule fluorescence (emission from the second excited singlet state, S2). rhhz.net These properties can be tuned by introducing substituents like the carboxylate group.
The incorporation of azulene moieties into larger conjugated systems can lead to materials with interesting photophysical properties. For example, di(phenylethynyl)azulene isomers have been synthesized and studied for their stimuli-responsive behavior, with the connectivity of the substituents on the azulene core significantly impacting their luminescence. semanticscholar.org While this study did not specifically use the methyl ester, it highlights the potential of functionalized azulenes in creating materials with tunable optical properties. The ester group in this compound can influence the electronic properties of such chromophores.
| Property | Description | Relevance to Optoelectronics |
| Dipole Moment | The inherent charge separation in the azulene ring system creates a significant ground-state dipole moment. | This property is advantageous for applications in nonlinear optics (NLO) and can influence molecular packing in thin films. rhhz.net |
| Small HOMO-LUMO Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is relatively small. | This leads to absorption of light in the visible region of the electromagnetic spectrum, contributing to the characteristic blue color and making them suitable for chromophoric applications. rhhz.net |
| S2 Fluorescence | Azulene and its derivatives often exhibit fluorescence from the second excited singlet state (S2), which is an exception to Kasha's rule. | This unusual emission property can be exploited in the design of specialized fluorescent probes and materials. rhhz.net |
Organic Field-Effect Transistors (OFETs) and Photovoltaic (PV) Devices
The development of novel organic semiconductors is crucial for advancing the performance of organic field-effect transistors (OFETs) and organic photovoltaic (PV) devices. nih.govacs.orgnih.gov Azulene-based materials have been investigated for these applications due to their potential for good charge transport characteristics and tunable electronic properties. researchgate.net The introduction of functional groups, such as the ester in this compound, can modify the molecular packing and electronic energy levels of the material, which are critical parameters for device performance. rsc.org
While high-performance OFETs have been realized with various organic semiconductors, the exploration of azulene-based materials is an ongoing area of research. nih.govresearchgate.net Similarly, in the field of organic solar cells, the design of new acceptor and donor materials is key to improving power conversion efficiencies. rsc.orgresearchgate.net The unique electronic properties of azulene make it an intriguing building block for such materials. Although specific device performance data for this compound itself is not widely reported, the broader research into azulene-containing materials for OFETs and PV devices suggests the potential of this compound as a synthetic precursor. researchgate.netgoogle.com
| Device Type | Potential Role of this compound Derivatives | Key Material Properties |
| OFETs | As a component of the active semiconductor layer. | Good charge carrier mobility, suitable energy levels for charge injection, and stable thin-film morphology. nih.gov |
| PV Devices | As a component of the donor or acceptor material in the photoactive layer. | Strong absorption in the solar spectrum, appropriate HOMO/LUMO levels for efficient charge separation, and good charge transport properties. rsc.org |
Development of Molecular Switches and Sensors Based on Azulene Esters
The azulene framework is a promising platform for the design of molecular switches and sensors due to its distinct color and fluorescence properties, which can be modulated by external stimuli. nih.govmdpi.com Protonation of the azulene core, for instance, can lead to a significant change in its fluorescence, making it a sensitive probe for pH. mdpi.com
Azulene derivatives have been incorporated into photochromic systems, such as stilbenes, diarylethenes, and azobenzenes, to create molecular switches that can be controlled by visible light. researchgate.netrsc.org The ester functionality in azulene esters can influence the electronic properties and, consequently, the switching behavior of these molecules. While specific studies on this compound as a molecular switch are not prominent, the general principles of using azulene derivatives in this context are well-established. The development of dihydroazulene-vinylheptafulvene (DHA-VHF) photochromic systems, for example, demonstrates the potential for creating molecular switches with tunable properties based on the azulene core structure. mdpi.com The unique combination of optical, luminescent, and stimuli-responsive properties of azulenes makes them a versatile component for the development of advanced molecular switches and sensors. rsc.org
Nonlinear Optical (NLO) Materials Development
The unique electronic structure of the azulene core, characterized by an electron-rich five-membered ring and an electron-deficient seven-membered ring, imparts a significant ground-state dipole moment. mdpi.com This inherent polarity, combined with its extended π-conjugated system, makes azulene and its derivatives promising candidates for nonlinear optical (NLO) materials. nih.gov NLO materials are crucial for applications in optoelectronics, including optical switching and data processing. nih.gov
The NLO response of azulene-based molecules can be enhanced by creating "push-pull" systems, where the azulene moiety acts as an electron-donating group connected to an electron-withdrawing group via a π-conjugated bridge. mdpi.com The introduction of functional groups, such as in this compound, allows for the tuning of these electronic properties. Research has shown that the NLO properties of the azulene molecule can be significantly enhanced by substitution with electron-accepting groups. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of various azulene derivatives by calculating their static first hyperpolarizability (β₀), a measure of second-order NLO activity. For instance, introducing azulene into porphyrin structures has been shown to significantly improve the second-order NLO properties of the system. rsc.org Similarly, incorporating nitrogen atoms into azulene-based nanographene structures can dramatically increase the first hyperpolarizability. rsc.org These findings underscore the potential of systematically functionalized azulenes, including esters like this compound, in the rational design of high-performance NLO materials.
| Azulene Derivative System | Calculated Static First Hyperpolarizability (⟨β₀⟩) per heavy atom (10⁻³⁰ esu) | Key Finding |
|---|---|---|
| Azulene-fused Porphyrin | 9.78 | The relative orientation of the azulene unit is critical for enhancing NLO properties. rsc.org |
| Metalated (Mg, Zn) Azulene-fused Porphyrin | 41.59 | The addition of metal atoms further increases the hyperpolarizability. rsc.org |
| Nitrogen-doped Azulene-based Nanographene | 91.30 | N-doping provides an effective means to significantly enhance NLO responses. rsc.org |
Organic Conductors and Semiconductors
Azulene derivatives have emerged as a compelling class of materials for organic electronics, particularly in the development of organic field-effect transistors (OFETs). acs.orgnih.gov The performance of these devices relies on the charge carrier mobility of the organic semiconductor. The distinct electronic nature of azulene's fused-ring system allows for the rational design of materials with specific charge transport characteristics (p-type, n-type, or ambipolar). acs.org
The ability to functionalize the azulene core at various positions is key to controlling the molecular orbital distribution and, consequently, the semiconductor's performance. For example, researchers have demonstrated that by controlling the connection points of azulene units in an expanded π-conjugation system, it is possible to create materials that are specifically advantageous for electron (n-type) transport. acs.org
A notable example is 2,6′:2′,6″-terazulene, a simple hydrocarbon composed of three azulene units. This molecule exhibits excellent n-type transistor performance with high electron mobility. Computational studies revealed that its lowest unoccupied molecular orbital (LUMO) is distributed across the entire molecule, which is advantageous for electron transport, while the highest occupied molecular orbital (HOMO) is localized, hindering hole transport. This targeted molecular orbital distribution leads to its specific n-type behavior, presenting an innovative strategy for controlling the polarity of OFETs. acs.org The principles of tuning electronic properties through conjugation and substitution are directly relevant to this compound, suggesting its potential as a building block for bespoke organic semiconductors.
| Material | Device Type | Carrier Mobility (cm² V⁻¹ s⁻¹) | Carrier Type |
|---|---|---|---|
| 2,6′:2′,6″-Terazulene | OFET | up to 0.29 | n-type (electron) acs.org |
Photoinitiating Systems for Light-Induced Polymerization Processes
Light-induced polymerization is a cornerstone of advanced manufacturing, used in everything from coatings and adhesives to 3D printing. rsc.org The efficiency of these processes depends on photoinitiating systems, which absorb light and generate reactive species (radicals or cations) to initiate polymerization. nih.gov Recently, azulene derivatives have been identified as highly effective panchromatic photosensitizers, meaning they can absorb light across the visible spectrum to drive polymerization reactions. rsc.orgrsc.org
The high photoredox potential of azulene derivatives allows them to be used in multi-component photoinitiating systems. rsc.orgrsc.org In these systems, the azulene compound acts as the photosensitizer; upon light absorption, it transfers an electron to or from another molecule (a co-initiator) to generate the polymerizing species. rsc.org This versatility has been demonstrated in both two- and three-component systems for both free-radical and cationic polymerization processes. rsc.orgrsc.org
Research on newly synthesized azulene derivatives has shown their effectiveness in initiating the polymerization of various monomers under different light sources, including LEDs. rsc.org The efficiency of these photoinitiating systems has been confirmed using real-time Fourier-transform infrared spectroscopy (RT-FTIR), which tracks the conversion of liquid monomers to solid polymer. rsc.org The success of these systems has also been proven in practical applications like vat 3D printing using digital light processing (DLP) technology, highlighting the potential of azulene-based compounds like this compound in advanced, light-based manufacturing. rsc.org
| Polymerization Type | Monomer | Photoinitiating System Component (Photosensitizer) | Final Monomer Conversion (%) |
|---|---|---|---|
| Free-Radical | TMPTA | Azulene Derivative (Az6) | ~55% rsc.orgresearchgate.net |
| Cationic | TEGDVE | Azulene Derivative (Az6) | ~60% rsc.orgresearchgate.net |
Photophysical and Photochemical Properties of Methyl Azulene 1 Carboxylate Systems
Fluorescence and Luminescence Behavior of Azulene (B44059) Esters
The fluorescence of azulene and its derivatives is notable for its origin from the S₂ excited state, as the internal conversion from S₁ to the ground state (S₀) is extremely rapid. acs.org The emission from S₂ → S₀ is the primary mode of radiative decay. acs.orgrsc.org The presence and position of substituents, such as an ester group, significantly influence the luminescence characteristics.
Electron-withdrawing groups, like the methoxycarbonyl group in methyl azulene-1-carboxylate, when located at the 1- and/or 3-positions, are known to stabilize the Highest Occupied Molecular Orbital (HOMO) and the LUMO+1 energy levels. researchgate.net This stabilization increases the S₀–S₁ energy gap. researchgate.net While many azulene derivatives are weakly fluorescent or non-fluorescent in their neutral form, their luminescence can be dramatically enhanced upon protonation. researchgate.net For instance, the treatment of azulene derivatives with strong acids can lead to protonation, typically at an unsubstituted carbon position, forming an azulenium cation. This process often results in a significant increase in fluorescence intensity and a bathochromic (red) shift in the emission wavelength, with the S₁ → S₀ transition becoming the dominant radiative pathway. rsc.org
Some azulene-ester conjugates have shown varied fluorescence behavior. For example, a cellulose (B213188) derivative featuring an azulene-1-carboxylate moiety was found to exhibit weak dual emission at approximately 400 nm and 520 nm at room temperature. researchgate.net In another study, an amphiphilic azulene derivative designed as a fluorescent probe for carboxylesterases (CEs) demonstrated a powerful "off-on" fluorescence response. The probe, with an acetyl ester group, was initially non-fluorescent but, upon enzymatic hydrolysis to the corresponding hydroxyl derivative (AZU-OH), exhibited a strong green fluorescence signal at 490 nm, representing a 176-fold enhancement. nih.gov This effect was attributed to the restoration of the hydroxyl group's strong electron-donating ability, which enhanced the intramolecular charge transfer (ICT) process. nih.gov
Table 1: Fluorescence Properties of Selected Azulene Ester Systems
| Compound/System | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Findings | Reference |
|---|---|---|---|---|
| Azulene-1-carboxylate Cellulose Derivative (AzC-3) | Not specified | ~400 nm and ~520 nm | Exhibits weak dual emission at room temperature. | researchgate.net |
| Carboxylesterase Probe (AZU-β) | Not specified | 490 nm (after enzymatic reaction) | Shows a 176-fold fluorescence enhancement upon hydrolysis of the ester group. | nih.gov |
Photoisomerization and Photochromic Effects
Photochromic molecules undergo reversible transformations between two isomers with distinct absorption spectra upon light irradiation. publish.csiro.au Azulene derivatives have been incorporated into photoswitching systems, where their unique properties can be harnessed to create materials that respond to visible light. researchgate.net The process typically involves a light-induced isomerization, such as a cis-trans isomerization or an electrocyclic reaction, which alters the conjugation and, therefore, the color of the molecule. publish.csiro.aumdpi.com
A prominent class of azulene-based photoswitches is derived from dihydroazulene (B1262493) (DHA). Upon irradiation, the DHA isomer can undergo a ring-opening reaction to form a metastable, colored vinylheptafulvene (VHF) isomer. This process can be reversed thermally or by irradiation at a different wavelength. nih.gov The substitution pattern on the azulene core is critical for controlling the properties of the switch. For example, attaching a phenyl ring at the C-2 position of DHA and introducing substituents at the ortho position of that phenyl ring was found to significantly increase the half-life of the high-energy VHF isomer from minutes to days, which is a crucial factor for applications like molecular solar thermal energy storage. nih.gov
The integration of azulene with other photochromic systems, like diarylethenes, allows for the development of multi-responsive molecular switches. researchgate.net These systems can change their state in response to both light and other stimuli, such as pH changes. researchgate.net
Photodegradation and Photo-oxidative Pathways of Azulene Esters
Azulene and its derivatives are known to be unstable, with degradation often accelerated by light. preprints.org Studies on alkyl-substituted azulenes like chamazulene (B1668570) have shown that photodegradation is primarily a photo-oxidative process, occurring most rapidly in the presence of oxygen. preprints.orgresearchgate.netresearchgate.net
Upon exposure to UVA radiation, a series of byproducts can form. Initial irradiation (e.g., 3 hours) can lead to the formation of dimers and benzenoid-type structures, resulting in a color change from blue to green. preprints.orgresearchgate.net With extended exposure (e.g., 6 hours), further degradation occurs, leading to a fading of the color to yellow. preprints.orgresearchgate.net The specific degradation products identified in studies of chamazulene include dimers, methylene (B1212753) dimers, dihydrochamazulene, oxidized azulenes, and chamazulene carbaldehyde. preprints.org Electron spin resonance studies have confirmed that the photoirradiation of azulene predominantly generates superoxide (B77818) radicals, indicating that reactive oxygen species (ROS) drive the degradation process. researchgate.net
While specific studies on this compound are limited, the general principles of ester photodegradation can be considered. The degradation of esters under UV light can proceed via several pathways, including the cleavage of bonds within the ester group or attacks on the aromatic ring system. nih.gov In photocatalytic systems using catalysts like TiO₂, hydroxyl radicals are often the primary oxidative species. These radicals can attack both the ester side chain and the aromatic ring, leading to hydroxylated compounds and ring-opening byproducts. nih.gov Given that azulene itself is susceptible to photo-oxidation, it is highly likely that this compound degrades through pathways involving the oxidation of the azulene core, potentially alongside reactions involving the ester group.
Two-Photon Absorption and Imaging Applications of Azulene Ester Probes
Two-photon microscopy (TPM) is a powerful imaging technique that allows for deeper tissue penetration and reduced photodamage compared to conventional one-photon microscopy. mdpi.com This has driven the development of specialized fluorescent probes with significant two-photon absorption (TPA) cross-sections. Azulene has emerged as a novel fluorophore for creating such probes. acs.orgnih.govacs.org
A notable example is the azulene-boronate ester probe, AzuFluor® 483-Bpin, designed for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com This probe operates on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent. mdpi.com Upon reaction with an analyte like peroxynitrite (ONOO⁻), the boronate ester is cleaved, converting the probe into a highly fluorescent 6-hydroxy species. mdpi.com This reaction also causes a significant change in its two-photon properties. The maximum two-photon action cross-section (a product of the TPA cross-section, δ, and the fluorescence quantum yield, Φ) redshifts from 700 nm to 810 nm, and its value increases from 1.2 GM to 3.2 GM (at 810 nm). acs.orgnih.gov This probe has been successfully used for two-photon imaging of ROS in macrophage cells and has shown excellent cell penetration, photostability, and low cytotoxicity. mdpi.comnih.govacs.org
The development of such probes demonstrates the utility of azulene esters in advanced bioimaging applications, leveraging their unique photophysical properties for sensitive and selective detection of important biological analytes. acs.org
Table 2: Two-Photon Properties of an Azulene-Boronate Ester Probe
| Probe System | Analyte | Excitation Wavelength (TPM) | TPA Cross-Section (δ) / Action Cross-Section (Φδ) | Key Application | Reference |
|---|---|---|---|---|---|
| AzuFluor® 483-Bpin | None (Control) | 700 nm (max) | Φδ = 1.2 GM (at 810 nm) | Baseline for detection | acs.orgnih.gov |
| AzuFluor® 483-Bpin | ROS/RNS (e.g., ONOO⁻) | 810 nm (max) | Φδ = 3.2 GM (at 810 nm); δ = 320 GM | Two-photon microscopy imaging of ROS in living cells. | acs.orgmdpi.comnih.gov |
(1 GM = 1 Goeppert-Mayer unit = 10⁻⁵⁰ cm⁴ s photon⁻¹)
Electrochemical Properties and Redox Chemistry of Methyl Azulene 1 Carboxylate
Cyclic Voltammetry and Polarographic Studies of Redox Potentials
The electrochemical behavior of methyl azulene-1-carboxylate has been investigated using voltammetric techniques to determine its redox potentials. Studies have been conducted in aprotic solvents, such as acetonitrile, with a supporting electrolyte like tetrabutylammonium tetrafluoroborate, utilizing platinum and glassy carbon working electrodes researchgate.net. These studies are crucial for understanding the electron-donating and accepting capabilities of the molecule.
Due to the characteristic electronic structure of the azulene (B44059) core, its derivatives are known to undergo both oxidation and reduction processes corresponding to the removal or addition of electrons from the π-system nih.gov. The potential at which these events occur is highly sensitive to the nature and position of substituents on the azulene rings nih.gov. For azulene derivatives substituted at the 1-position, the first oxidation potential is a key parameter indicating the ease of forming a radical cation.
While specific potential values for this compound are detailed within dedicated electrochemical studies, the general behavior can be inferred from related compounds researchgate.net. For instance, azulene derivatives typically show oxidation peaks at positive potentials, often in the range of +0.7 V to +1.5 V, corresponding to the formation of the radical cation mdpi.com. The presence of the electron-withdrawing carboxylate group at the 1-position is expected to make the oxidation slightly more difficult (occur at a higher positive potential) compared to unsubstituted azulene.
Electron Transfer Mechanisms and Stability of Radical Ions
The redox chemistry of this compound involves the transfer of electrons to and from its molecular orbitals. The oxidation process is a single-electron transfer from the Highest Occupied Molecular Orbital (HOMO) to form a radical cation. Conversely, reduction involves the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO) to yield a radical anion.
The stability of these resulting radical ions is a critical aspect of the compound's electrochemical profile. The radical cation of an azulene derivative is notably stabilized by the unique structure of the azulene moiety nih.gov. Upon one-electron oxidation, the seven-membered ring can effectively delocalize the positive charge, adopting a stable, aromatic 6-π-electron tropylium (B1234903) cation-like character. This inherent stability is a hallmark of the azulene system and contributes to the reversibility or quasi-reversibility of the first oxidation wave in cyclic voltammetry experiments for many of its derivatives mdpi.com.
The stability of the radical anion is also significant. Aromatic systems can often stabilize an extra electron within their π-system, and radical anions of compounds like naphthalene are well-studied nih.gov. For this compound, the radical anion's stability is influenced by both the azulene core and the electron-withdrawing ester group, which can help delocalize the negative charge. The persistence of these radical ions in solution under oxygen- and water-free conditions is essential for applications in molecular electronics and as redox mediators nih.gov. The kinetic stability of such radical ions in solution is governed by their reactivity towards the solvent, trace impurities, and potential dimerization or disproportionation reactions dtu.dk.
Role of Azulene Moiety as an Electron Reservoir
The azulene framework itself is the primary reason for the rich redox chemistry of its derivatives, acting as an efficient "electron reservoir" nih.gov. This property stems from its non-alternant hydrocarbon structure, which is best described as the fusion of an electron-rich five-membered cyclopentadienyl (B1206354) anion ring and an electron-poor seven-membered tropylium cation ring nih.gov. This electronic configuration results in a significant ground-state dipole moment and a low ionization energy, making the azulene core prone to donating electrons mdpi.com.
Electrochemical Synthesis Routes for Azulene Esters
Electrochemical methods offer green and efficient pathways for the synthesis and modification of organic compounds. While the direct electrochemical synthesis of this compound is not widely documented, related electrochemical strategies provide plausible routes.
One potential approach is the electrochemical carboxylation of the azulene parent molecule. This technique involves the electrochemical reduction of a substrate in the presence of carbon dioxide (CO2), which acts as the carboxylating agent. Such methods have been successfully applied to other aromatic hydrocarbons like naphthalene to introduce a carboxylic acid group acs.orgnih.gov. The resulting azulene-1-carboxylic acid could then be converted to its methyl ester via standard chemical esterification.
Furthermore, electrochemistry can be used to modify existing azulene esters. Research has shown that this compound can undergo electrochemical chlorination, selectively yielding 1-carboxymethyl-3-chloroazulene researchgate.net. This demonstrates that the azulene ester is stable under electrochemical conditions and can serve as a substrate for further functionalization. Another prominent use of electrochemistry in this area is the anodic oxidation of azulene monomers to form conductive polyazulene films mdpi.comresearchgate.net. This process, known as electropolymerization, relies on the generation of radical cations that subsequently couple to form polymer chains, highlighting the synthetic utility of electrochemically generated azulene intermediates mdpi.com.
Emerging Trends and Future Research Directions in Methyl Azulene 1 Carboxylate Chemistry
Novel Synthetic Methodologies and Catalytic Approaches
The synthesis of azulene (B44059) derivatives has historically been a challenging endeavor. However, recent advancements are providing more efficient and versatile pathways to these valuable compounds.
A significant trend is the development of novel cycloaddition reactions. The [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with various reactants like enamines, enol ethers, and acetals has emerged as a powerful tool for constructing the azulene core. nih.gov This method allows for the synthesis of multiply functionalized azulenes, including those with substituents on the five-membered ring. nih.gov For instance, the reaction with enamines, known as the Yasunami-Takase method, is now one of the most frequently used procedures for azulene synthesis. nih.govresearchgate.net
Catalytic approaches are also gaining prominence. Transition-metal catalysis, particularly with palladium, gold, and platinum, is enabling new types of cyclization and annulation reactions. beilstein-journals.orgmdpi.com For example, palladium-catalyzed intramolecular C-H arylation has been successfully employed to create fused azulene-embedded polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.org Gold- and platinum-catalyzed cycloisomerizations have led to the unexpected but valuable formation of azulene-fused helicenes. researchgate.net Rhodium-catalyzed oxidative [4+2] cyclization of azulene carboxylic acids with alkynes represents another innovative catalytic strategy. mdpi.com
Furthermore, iron-mediated additions to a cyclohexadiene scaffold have been demonstrated as a mild and effective method for the functionalization of azulenes, including naturally occurring guaiazulene (B129963) derivatives. acs.orgchalmers.se These reactions proceed in good yields and provide access to a range of substituted azulenes with potential for further transformations. acs.orgchalmers.se
A notable two-step synthesis of azulene-1-carboxylic esters utilizing lithium trimethylsilyldiazomethane (B103560) has also been reported, offering another efficient route to these compounds. mdpi.com
Design and Synthesis of Highly Functionalized Azulene Ester Architectures
The ability to introduce a wide array of functional groups onto the azulene skeleton is crucial for tuning its properties and creating novel molecular architectures. Researchers are focusing on developing methods for regioselective functionalization.
One approach involves the use of protecting groups to control the reactivity of different positions on the azulene ring. For example, protecting the highly reactive C-3 position of guaiazulene with an ester group has enabled the synthesis of 7-isopropyl-4-methylazulene-1-carboxylic acid. oup.com Similarly, a short and general synthetic route to 1,3,6-trisubstituted azulenes has been developed, starting with the synthesis of 6-methylazulene (B170512) and then using the methyl group as a handle for further functionalization. acs.org
The synthesis of azulene-fused systems is another active area of research. Methods for creating azuleno[2,1-b]quinolones and quinolines have been established through Brønsted acid-catalyzed intramolecular cyclization and subsequent halogenative aromatization. researchgate.net The synthesis of azuleno[1,2-b]azulenes and other cata-condensed non-alternant tetracyclic hydrocarbons has also been achieved. mdpi.com
The incorporation of azulene units into larger, complex structures is also being explored. This includes the synthesis of azulene-embedded nanographenes and other polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.org These efforts are driven by the desire to create materials with unique electronic and optical properties.
Exploration of Advanced Applications in Optoelectronics and Nanoscience
The unique electronic properties of azulene and its derivatives, stemming from the fusion of an electron-rich five-membered ring and an electron-deficient seven-membered ring, make them highly attractive for applications in optoelectronics and nanoscience.
Optoelectronics: Azulene-containing materials are being investigated for their potential in various optoelectronic devices. researchgate.net Their tunable absorption and emission properties are of particular interest. For instance, the fluorescence of 2-alkynyl azulenes can be altered by protonation, suggesting their use as sensors. bath.ac.uk Azulene-based polymers have been synthesized and their electronic properties studied, with some copolymers showing promise as cathode modification layers in bulk-heterojunction solar cells. acs.org The incorporation of azulene units into conjugated polymers is a strategy being pursued to develop new organic electronic materials. researchgate.net
Nanoscience: At the nanoscale, azulene derivatives are being explored as building blocks for functional materials. Azulene-boronate esters have been developed as colorimetric indicators for fluoride, demonstrating their potential as chemosensors. bath.ac.ukfrontiersin.org These sensors can provide a visual response to the presence of specific ions, even in aqueous environments. frontiersin.org Furthermore, azulene-appended cellulose (B213188) has been synthesized, creating chiral materials whose optical and chiroptical properties can be tuned. researchgate.net These materials can also be used to form conducting electrodes with chiral coatings through electrochemical oxidation. researchgate.net The development of azulene-derived fluorescent probes for bioimaging, capable of detecting reactive oxygen and nitrogen species using two-photon microscopy, highlights the potential of azulene chemistry in advanced imaging technologies. ewha.ac.kr
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The development of new azulene-based materials is a prime example of successful interdisciplinary research, bridging the gap between fundamental chemistry and applied materials science. csct.ac.uk The synthesis of novel azulene derivatives with specific functionalities is driven by the needs of materials scientists seeking to create materials with tailored optical, electronic, and sensing properties.
This collaborative approach is evident in several key areas:
Organic Electronics: Chemists are synthesizing azulene-containing polymers and small molecules, which are then fabricated into devices like organic field-effect transistors (OFETs) and solar cells by materials scientists to evaluate their performance. nih.govacs.org
Sensors: The design and synthesis of azulene-based chemosensors for ions and reactive species is a collaborative effort that involves understanding the chemical principles of molecular recognition and the materials science aspects of sensor fabrication and application. frontiersin.orgewha.ac.krresearchgate.net
Biomaterials: The creation of azulene-derived probes for bioimaging requires expertise in organic synthesis, photophysics, and cell biology to ensure biocompatibility and effective performance in complex biological environments. ewha.ac.kr
The future of methyl azulene-1-carboxylate chemistry will likely see even greater integration between these disciplines. As synthetic chemists develop more sophisticated methods for creating complex azulene architectures, materials scientists will have a richer palette of building blocks to design next-generation materials for a wide range of applications. This synergy is essential for translating the fundamental chemical properties of azulenes into tangible technological advancements. csct.ac.uk
Q & A
Basic: What experimental methods are recommended for synthesizing and characterizing methyl azulene-1-carboxylate?
Methodological Answer:
- Synthesis : React azulene-1-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the ester. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
- Characterization :
Basic: How can researchers assess the antibacterial activity of this compound derivatives?
Methodological Answer:
- Derivative Synthesis : Condense this compound with arylaldehydes/ketones to form hydrazones. Optimize reaction conditions (e.g., ethanol reflux, 12–24 hrs) .
- Bioassay Protocol :
Advanced: What factors influence regioselectivity in nucleophilic attacks on this compound?
Methodological Answer:
- Reaction Sites : Methyllithium attacks the ester carbonyl (direct cleavage) or azulene positions C4/C8 (ring activation). Use DFT calculations (B3LYP/6-31g(d,p)) to predict site-specific charge distributions .
- Experimental Validation :
- Quench reactions at low temperatures (−78°C) to trap intermediates.
- Analyze products via LC-MS and compare with computational predictions .
Advanced: How can computational methods validate spectroscopic data for this compound?
Methodological Answer:
- DFT Workflow :
- Optimize geometry using Gaussian 09 (B3LYP/6-31g(d,p)).
- Calculate vibrational frequencies (C=O stretch: ~1730 cm⁻¹) and compare with experimental IR .
- Simulate NMR chemical shifts (GIAO method) and correlate with observed 1H/13C spectra .
Advanced: What challenges arise in deprotection strategies for azulene-based protecting groups?
Methodological Answer:
- Base Sensitivity : Azulene-1-carboxylate esters are labile under basic conditions (e.g., KHMDS). Use mild deprotonation (e.g., NaH in THF) to minimize degradation .
- Alternative Strategies :
- Investigate "tethered" deprotection (e.g., paraformaldehyde to form lactones), but expect low yields (<20%) under forcing conditions (80°C, 48 hrs) .
Advanced: What techniques are critical for elucidating the 3D structure of this compound complexes?
Methodological Answer:
- X-ray Crystallography : Resolve coordinates for azulene-TCNE complexes (e.g., C–C bond lengths: 1.45–1.50 Å) .
- NMR NOE : Detect through-space interactions to confirm substituent orientations (e.g., ester methyl proximity to C4) .
Advanced: How should researchers address contradictions in reaction yields during scale-up?
Methodological Answer:
- Root-Cause Analysis :
- Compare lab-scale (mg) vs. pilot-scale (g) yields via HPLC purity checks.
- Identify side reactions (e.g., azulene ring dimerization) using MS/MS fragmentation .
- Mitigation : Optimize stoichiometry (1:1.2 substrate:reagent) and inert atmosphere (N₂/Ar) to suppress side pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
